5-Methyl-1,4-hexadiene

CAS No.: 763-88-2

Cat. No.: VC18443266

Molecular Formula: C7H12

Molecular Weight: 96.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 763-88-2 |

|---|---|

| Molecular Formula | C7H12 |

| Molecular Weight | 96.17 g/mol |

| IUPAC Name | 5-methylhexa-1,4-diene |

| Standard InChI | InChI=1S/C7H12/c1-4-5-6-7(2)3/h4,6H,1,5H2,2-3H3 |

| Standard InChI Key | VSQLAQKFRFTMNS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCC=C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

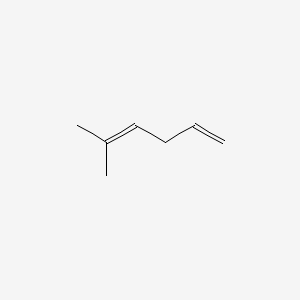

5-Methyl-1,4-hexadiene belongs to the class of alkadienes, featuring double bonds at the 1,4-positions of a six-carbon chain and a methyl substituent at the fifth carbon. The empirical formula reflects its degree of unsaturation, with the conjugated diene system () influencing its reactivity and stability . The compound exists in stereoisomeric forms depending on the geometry of the double bonds, though the (E)-configuration is more thermodynamically stable due to reduced steric strain .

Spectroscopic and Computational Descriptors

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 96.17, consistent with its molecular weight . Computational models predict a planar geometry around the conjugated double bonds, with bond lengths of approximately 1.34 Å for the bonds and 1.45 Å for the single bonds . The InChI key (QPWMLTLQHBIQMO-YRNVUSSQSA-N) and SMILES notation (CC(=CC/C=C/C)C) provide standardized identifiers for database referencing .

Physical and Thermodynamic Properties

Experimental data for 5-methyl-1,4-hexadiene highlight its low polarity and volatility, typical of nonpolar hydrocarbons. Key properties include:

| Property | Value |

|---|---|

| Boiling Point | 91.0–92.5 °C |

| Density (20 °C) | 0.7258 g/cm³ |

| Molecular Weight | 96.17 g/mol |

| Refractive Index (n20/D) | 1.429 (estimated) |

The low density and boiling point align with trends observed in branched alkenes, where reduced molecular packing efficiency lowers intermolecular forces . The compound’s flammability and volatility necessitate storage under inert atmospheres at subambient temperatures to prevent degradation .

Synthesis and Industrial Production

Conventional Synthetic Routes

5-Methyl-1,4-hexadiene is typically synthesized via dehydrogenation of 5-methyl-1-hexene or through Wittig-type reactions involving allylic halides and carbonyl compounds. For example, the reaction of 3-methyl-1-pentene with a strong base (e.g., potassium tert-butoxide) induces β-hydrogen elimination, yielding the diene with >80% efficiency . Catalytic dehydrogenation over platinum or palladium catalysts at 150–200 °C also provides a scalable route, though side reactions such as over-dehydrogenation to trienes may occur .

Byproduct Management

Industrial production generates byproducts like 5-methyl-1,3-hexadiene and oligomerized residues. Fractional distillation at reduced pressures (10–20 mmHg) effectively isolates the desired compound, with purity levels exceeding 98% . Advanced purification techniques, such as preparative gas chromatography, are employed for laboratory-scale applications requiring ultrahigh purity .

Reactivity and Functional Applications

Cycloaddition Reactions

The conjugated diene system enables participation in Diels-Alder reactions, forming six-membered cyclohexene derivatives. For instance, reaction with maleic anhydride at 100 °C yields a bicyclic adduct with regioselectivity governed by the electron-donating methyl group . Such reactivity underscores its utility in synthesizing complex organic frameworks for pharmaceuticals and polymers.

Research Frontiers and Unexplored Avenues

Recent studies propose exploiting the compound’s diene motif in transition-metal-catalyzed C–H activation reactions, which could streamline synthetic routes to bioactive molecules . Additionally, computational screenings suggest its potential as a ligand in organometallic catalysis, though experimental validation remains pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume